
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide inhibits the activity of Rho GTPases by binding to a specific site on the protein. Rho GTPases are important regulators of the actin cytoskeleton, which is responsible for cell shape, motility, and division. Inhibition of Rho GTPases by N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide leads to changes in the actin cytoskeleton, which in turn affects cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide inhibits cell migration and invasion, leading to decreased metastasis. It also induces cell cycle arrest and apoptosis, leading to decreased proliferation and survival of cancer cells. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic candidate for inflammatory diseases.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and use in experiments. It has also been extensively studied, with many published studies on its mechanism of action and potential therapeutic applications. However, there are also limitations to using N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide in lab experiments. It has relatively low potency compared to other Rho GTPase inhibitors, which may limit its effectiveness in certain experiments. In addition, its specificity for Rho GTPases may limit its use in experiments that involve other signaling pathways.
将来の方向性
For research include the development of more potent and specific inhibitors, the identification of biomarkers, and the exploration of its potential therapeutic applications in other diseases.
合成法
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxycoumarin with 1,3-cyclobutanedione in the presence of a base to form a cyclobutene intermediate. The intermediate is then reacted with methylamine and cyanogen bromide to form the final product, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide.
科学的研究の応用
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell migration, proliferation, and survival. Inhibition of Rho GTPases has been implicated in the development and progression of various types of cancer, making N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide a promising candidate for cancer therapy. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has also been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease and neurological disorders.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)15(20)14-9-12(19)11-5-2-3-6-13(11)21-14/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZQTBAPGSFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)
![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)
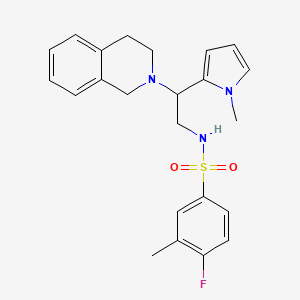
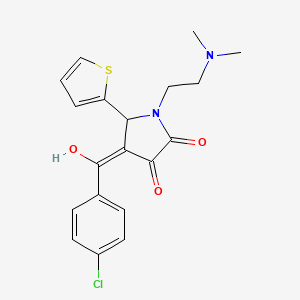
![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)
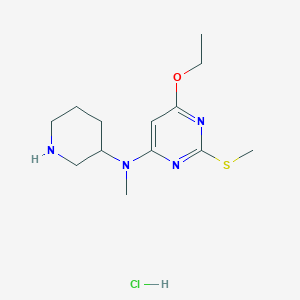
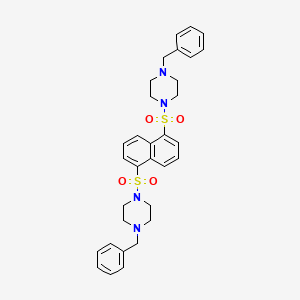
![2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B2713250.png)
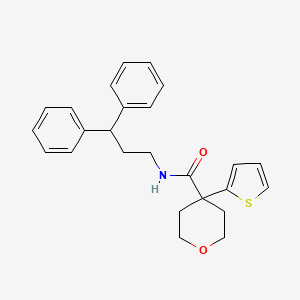
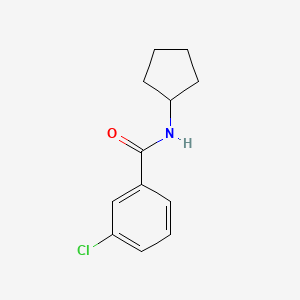
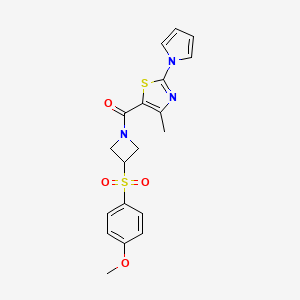

![1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol](/img/structure/B2713259.png)